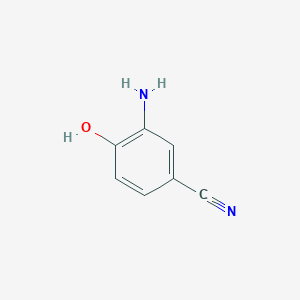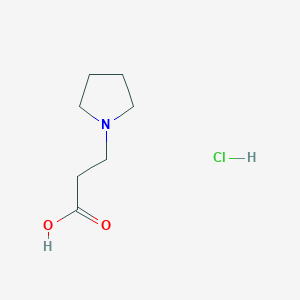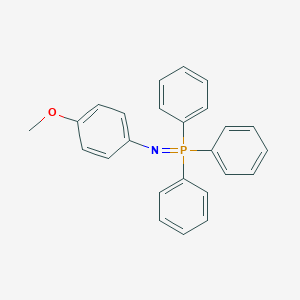
Lanthanum trihydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum trihydride (LaH3) is a rare-earth metal hydride compound that has gained significant attention in the scientific community due to its unique properties. It is a promising material for hydrogen storage, catalysis, and energy conversion applications.
Scientific Research Applications
Lanthanum trihydride has a wide range of scientific research applications due to its unique properties. It has been extensively studied for its potential as a hydrogen storage material, as it can store hydrogen at high density and low pressure. It has also been investigated for its catalytic properties in various chemical reactions, including the hydrogenation of unsaturated compounds and the dehydrogenation of alkanes.
Mechanism Of Action
The mechanism of action of Lanthanum trihydride is not fully understood. However, it is believed that the hydrogen atoms in the compound are highly mobile and can easily transfer to other molecules, making it an effective catalyst and hydrogen storage material.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of Lanthanum trihydride. However, it has been shown to be non-toxic and biocompatible, making it a potential candidate for medical applications.
Advantages And Limitations For Lab Experiments
The advantages of using Lanthanum trihydride in lab experiments include its high hydrogen storage capacity, low pressure requirement, and excellent catalytic properties. However, its limitations include its high cost, difficulty in synthesis, and limited availability.
Future Directions
The future directions for research on Lanthanum trihydride include investigating its potential as a catalyst for the production of clean energy, exploring its use in medical applications, and developing new synthesis methods to make it more cost-effective and readily available.
In conclusion, Lanthanum trihydride is a promising material with a wide range of scientific research applications. Its unique properties make it an effective catalyst and hydrogen storage material. Further research is needed to fully understand its mechanism of action and explore its potential in various fields.
Synthesis Methods
The synthesis of Lanthanum trihydride can be achieved through several methods, including the direct reaction of lanthanum with hydrogen, the reduction of LaH2 with hydrogen, and the hydrogenation of LaH2-x with x>0. The most commonly used method is the direct reaction of lanthanum with hydrogen at high temperature and pressure.
properties
CAS RN |
13864-01-2 |
|---|---|
Product Name |
Lanthanum trihydride |
Molecular Formula |
H3La |
Molecular Weight |
141.929 g/mol |
IUPAC Name |
hydride;lanthanum(3+) |
InChI |
InChI=1S/La.3H/q+3;3*-1 |
InChI Key |
UWKIHWMLYZZGNZ-UHFFFAOYSA-N |
SMILES |
[H-].[H-].[H-].[La+3] |
Canonical SMILES |
[H-].[H-].[H-].[La+3] |
Other CAS RN |
13864-01-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)




